6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Brand Name: Vulcanchem
CAS No.: 142189-38-6
VCID: VC21151922
InChI: InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H
SMILES: C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I
Molecular Formula: C13H4I4O3
Molecular Weight: 715.79 g/mol

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one

CAS No.: 142189-38-6

Cat. No.: VC21151922

Molecular Formula: C13H4I4O3

Molecular Weight: 715.79 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one - 142189-38-6

Specification

CAS No. 142189-38-6
Molecular Formula C13H4I4O3
Molecular Weight 715.79 g/mol
IUPAC Name 6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one
Standard InChI InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H
Standard InChI Key KBKHBHIMPFUQBK-UHFFFAOYSA-N
SMILES C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I
Canonical SMILES C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I

Introduction

Chemical Identity and Structure

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is an organoiodine compound with a xanthene backbone substituted with four iodine atoms and a hydroxyl group. Its structure features a tricyclic system with a central oxygen heterocycle and a ketone functional group.

Basic Chemical Properties

The fundamental chemical properties of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one are summarized in the following table:

PropertyValue
Molecular FormulaC₁₃H₄I₄O₃
Molecular Weight715.79 g/mol
CAS Registry Number142189-38-6
Alternative CAS Number10462544
Structure TypeXanthene derivative

These properties establish the compound as a complex halogenated organic molecule with significant molecular weight due to its four iodine atoms .

Chemical Structure and Representation

The compound consists of a xanthene core (a tricyclic structure with an oxygen bridge) substituted with four iodine atoms at positions 2, 4, 5, and 7, a hydroxyl group at position 6, and a ketone group at position 3. In chemical nomenclature, it is classified as a fluorone derivative .

The structural representation can be expressed through various chemical notations:

Notation TypeRepresentation
SMILESC1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I
InChIInChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H
InChIKeyKBKHBHIMPFUQBK-UHFFFAOYSA-N

This molecular structure features a planar arrangement with the iodine atoms positioned to maximize distance between them, reducing steric hindrance .

Nomenclature and Alternative Identifiers

The compound is known by several synonyms and identifiers, reflecting its various applications and historical naming conventions.

Common Synonyms and Trade Names

Synonym/Trade NameSource
2,4,5,7-TETRAIODO-6-HYDROXY-3-FLUORONE
H-NU 535
TIHF
6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one
3H-Xanthen-3-one,6-hydroxy-2,4,5,7-tetraiodo-

These various nomenclatures highlight the compound's structural features and its classification as both a xanthene and fluorone derivative .

Chemical Synthesis and Production

The synthesis of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one typically involves iodination reactions on a xanthene scaffold.

General Synthetic Approach

Based on related compounds' synthesis methods, the preparation of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one likely involves:

  • Starting with a xanthene or fluorone core structure

  • Controlled iodination to add iodine atoms at the 2,4,5,7 positions

  • Careful oxidation and functional group manipulation to establish the hydroxyl and ketone groups

Patents related to similar compounds describe a two-stage process involving cyclization followed by iodination to produce tetraiodinated xanthene derivatives .

Applications and Uses

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one has various applications, primarily as a precursor or component in larger molecules with commercial importance.

Role in Colorant Production

The compound's primary significance lies in its structural relationship to commercially important dyes:

  • As a potential intermediate in the synthesis of food colorants like erythrosine (FD&C Red No. 3)

  • As a structural component in fluorescent dyes and indicators

  • As a building block for specialized research chemicals

Research Applications

The compound's iodinated structure makes it potentially useful in specialized research contexts:

  • As a model compound for studying iodinated organic molecules

  • In spectroscopic studies due to its chromophoric properties

  • As a synthetic precursor in the preparation of more complex iodinated compounds

Physical Properties and Characterization

The physical properties of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one reflect its complex structure and halogenation pattern.

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